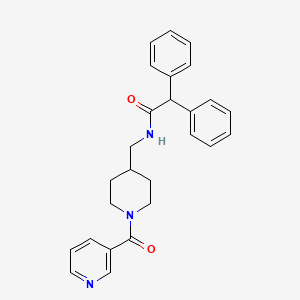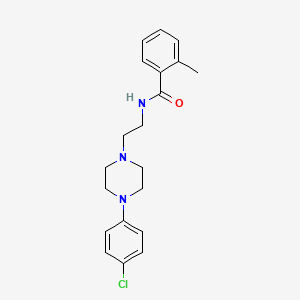
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” is a potent and selective D4 dopamine receptor ligand . It has a high affinity for the D4 receptor and has been used as a lead in drug development .
Synthesis Analysis
The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Structural modifications have been done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring linked to a benzamide moiety through an alkyl chain. The benzamide moiety is substituted with a methyl group .Chemical Reactions Analysis
The synthesis of this compound involves a reaction of N-alkylation, which is a type of substitution reaction . The reaction involves the replacement of a hydrogen atom in the piperazine molecule with an alkyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is insoluble in water but soluble in DMSO . Its empirical formula is C20H24ClN3O2, and it has a molecular weight of 373.88 .科学的研究の応用
Neuropharmacology and Psychiatric Disorders
The piperazine moiety in this compound makes it relevant for neuropharmacological studies. Researchers explore its interactions with neurotransmitter receptors, especially dopamine and serotonin receptors. It may have implications for treating psychiatric disorders such as depression, anxiety, and schizophrenia .
Antibacterial and Antifungal Agents
Piperazine derivatives often display antibacterial and antifungal properties. Investigating the antimicrobial activity of this compound could lead to novel drug candidates. Researchers can explore its effectiveness against various pathogens and study its mechanism of action .
Anticancer Potential
Given the diverse biological activities associated with piperazine-containing compounds, this benzamide derivative might exhibit anticancer properties. Researchers can evaluate its cytotoxic effects on cancer cell lines and explore potential pathways involved .
Drug Delivery Systems
The structural features of this compound make it suitable for drug delivery applications. Scientists can investigate its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .
Molecular Docking Studies
Computational approaches, such as molecular docking, can predict the binding affinity of this compound to specific protein targets. Researchers can explore its interactions with relevant enzymes, receptors, or transporters .
Chemical Biology and Medicinal Chemistry
Understanding the synthesis, stability, and reactivity of this compound contributes to chemical biology and medicinal chemistry. Researchers can optimize its synthesis routes, explore analogs, and design derivatives with improved properties .
作用機序
Mode of Action
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide interacts with its target, the D4 dopamine receptor, by binding to it . This binding action can lead to changes in the receptor’s activity, potentially influencing the transmission of dopamine signals in the brain .
Biochemical Pathways
The interaction of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide with the D4 dopamine receptor affects the dopamine signaling pathway . This pathway plays a key role in several neurological processes, including reward, motivation, and mood regulation . The downstream effects of this interaction can influence these processes, potentially leading to changes in behavior and mood .
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide’s action are related to its interaction with the D4 dopamine receptor . By binding to this
将来の方向性
特性
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-16-4-2-3-5-19(16)20(25)22-10-11-23-12-14-24(15-13-23)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAOWOPWZLTXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2433021.png)
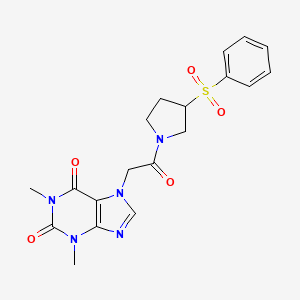
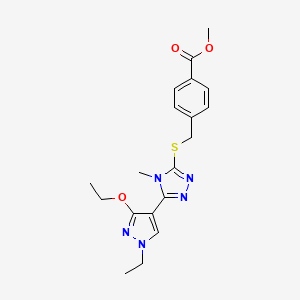
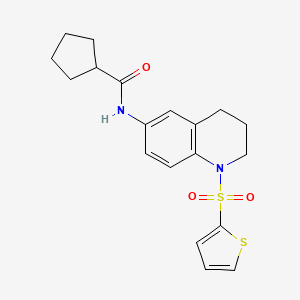
![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433026.png)
![3-[Ethyl(hydroxy)phosphoryl]prop-2-enoic acid](/img/structure/B2433027.png)
![6-[(2-Chloro-6-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2433029.png)
![2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B2433031.png)
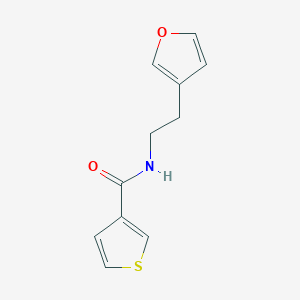
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2433037.png)
![1-{Phenyl[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B2433040.png)
![N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2433041.png)
